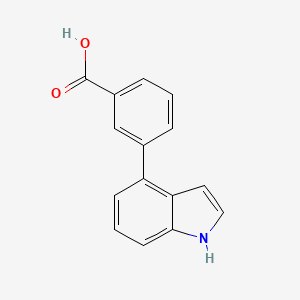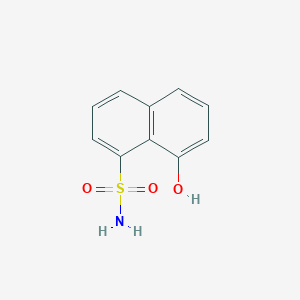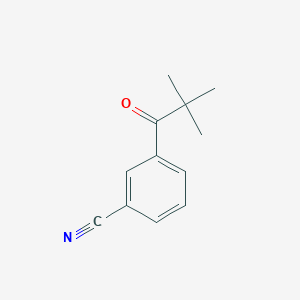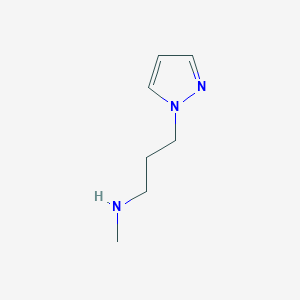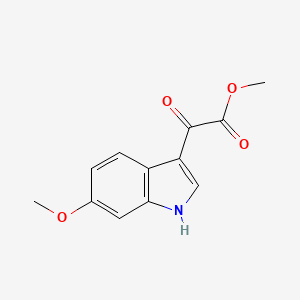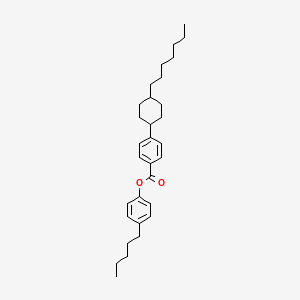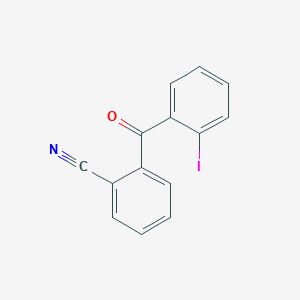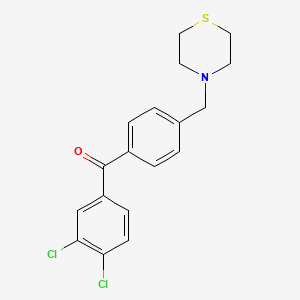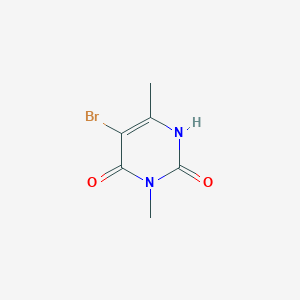
5-Bromo-3,6-dimethyluracil
Descripción general
Descripción
5-Bromo-3,6-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The presence of bromine at the 5-position and methyl groups at the 3- and 6-positions of the uracil ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethyluracil typically involves the bromination of 3,6-dimethyluracil. One common method includes the use of bromine in an organic solvent under controlled conditions. The reaction is carried out by mixing 3,6-dimethyluracil with a brominating agent, such as bromine water, at a specific temperature and pH to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is typically heated to a specific temperature, maintained for a set duration, and then cooled to precipitate the product, which is subsequently purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,6-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted uracil derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
5-Bromo-3,6-dimethyluracil has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: The compound is utilized in studies involving DNA and RNA analogs to understand nucleic acid interactions and mechanisms.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms due to its ability to form stable complexes with various biomolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,6-dimethyluracil involves its incorporation into nucleic acids, where it can mimic the natural nucleobases. This incorporation can lead to mutations or alterations in the genetic code, making it a useful tool in mutagenesis studies . The bromine atom enhances the compound’s ability to form stable hydrogen bonds with complementary bases, thereby influencing DNA and RNA stability and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another halogenated uracil derivative used extensively in cancer treatment.
5-Iodouracil: Similar in structure but with iodine instead of bromine, used in radiolabeling studies.
5-Chlorouracil: Used in various biochemical assays and studies.
Uniqueness
5-Bromo-3,6-dimethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine at the 5-position and methyl groups at the 3- and 6-positions makes it particularly useful in studies involving nucleic acid analogs and mutagenesis .
Propiedades
IUPAC Name |
5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPATAVUEYOGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628579 | |
| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39968-37-1 | |
| Record name | 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


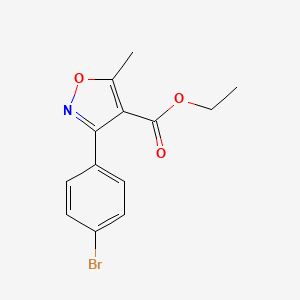

![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)

